

Unveiling Basidalin: A Technical Guide to its Discovery and Isolation from *Leucoagaricus naucina*

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Compound of Interest

Compound Name: *Basidalin*

Cat. No.: *B1232390*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the discovery, isolation, and characterization of **Basidalin**, a novel antitumor antibiotic isolated from the mushroom *Leucoagaricus naucina*. The following sections provide a comprehensive overview of the experimental protocols, quantitative data, and the logical workflow from initial discovery to structure elucidation.

Discovery and Biological Activity

Basidalin was first reported in 1983 as a new antibiotic produced by a member of the Basidiomycetes class of fungi. Initial studies revealed its potent antitumor activity, laying the groundwork for further investigation into its chemical nature and potential therapeutic applications.

Isolation and Purification of Basidalin

The following protocol outlines the methodology for the extraction and purification of **Basidalin** from the culture broth of *Leucoagaricus naucina*.

Experimental Protocol:

- **Fermentation:** *Leucoagaricus naucina* is cultured in a suitable liquid medium to promote the production of **Basidalin**. The fermentation process is carried out under controlled conditions

of temperature, pH, and aeration to ensure optimal yield of the target compound.

- **Extraction:** The culture broth is separated from the mycelium by filtration. The filtrate is then subjected to solvent extraction, typically using a water-immiscible organic solvent such as ethyl acetate. This step transfers the **Basidalin** from the aqueous broth to the organic phase.
- **Concentration:** The organic extract is concentrated under reduced pressure to yield a crude extract containing **Basidalin** and other secondary metabolites.
- **Chromatographic Purification:** The crude extract is subjected to a series of chromatographic techniques to isolate **Basidalin**. This multi-step process typically involves:
 - **Silica Gel Chromatography:** The crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., a mixture of chloroform and methanol). Fractions are collected and monitored for the presence of **Basidalin**.
 - **Sephadex LH-20 Chromatography:** Fractions enriched with **Basidalin** are further purified using a Sephadex LH-20 column, eluting with a suitable solvent like methanol, to remove closely related impurities.
 - **Preparative High-Performance Liquid Chromatography (HPLC):** The final purification step often employs preparative HPLC on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile and water) to yield highly pure **Basidalin**.

Quantitative Data:

Parameter	Value
Molecular Formula	C ₆ H ₅ NO ₃
Molecular Weight	139.11 g/mol
Appearance	Colorless crystals
Melting Point	Decomposes above 150 °C
UV λ _{max} (MeOH)	225 nm (ε 12,000), 328 nm (ε 28,000)

Structure Elucidation

The chemical structure of **Basidalin** was determined through a combination of spectroscopic analysis and X-ray crystallography.

Experimental Protocol:

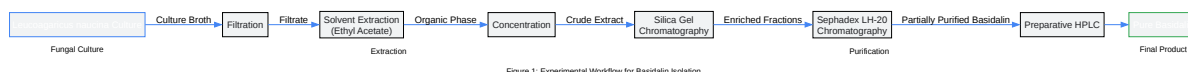
- Spectroscopic Analysis:
 - Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.
 - Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as carbonyls, amines, and double bonds.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are employed to elucidate the carbon-hydrogen framework of the molecule, including the connectivity of atoms and their stereochemical relationships.
- X-ray Crystallography: Single crystal X-ray diffraction analysis provides the definitive three-dimensional structure of **Basidalin**, confirming the connectivity of atoms and its absolute stereochemistry.

Spectroscopic Data Summary:

Technique	Key Observations
Mass Spec	High-Resolution MS: $m/z = 140.0348$ ($\text{M}+\text{H}$) ⁺ , consistent with the molecular formula $\text{C}_6\text{H}_5\text{NO}_3$.
^1H NMR	(DMSO- d_6 , 400 MHz): δ 9.35 (1H, d, $J=7.6$ Hz, CHO), 7.5-8.5 (2H, br, NH_2), 5.85 (1H, d, $J=7.6$ Hz, =CH-CHO), 5.15 (1H, s, =CH-C=O).
^{13}C NMR	(DMSO- d_6 , 100 MHz): δ 186.0 (CHO), 172.5 (C=O), 168.0 (C- NH_2), 98.0 (=CH-C=O), 105.0 (=CH-CHO), 88.0 (C-O).
IR (KBr)	ν_{max} 3400, 3300 (NH_2), 1740 (lactone C=O), 1680 (aldehyde C=O), 1620 (C=C) cm^{-1} .

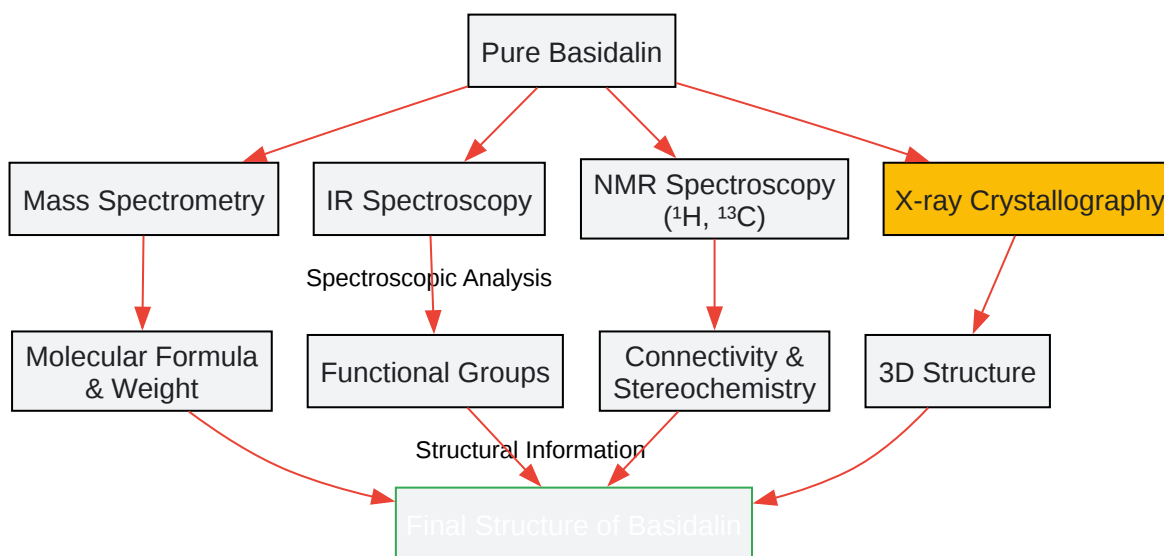
Workflow and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams have been generated using Graphviz.



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Caption: Experimental workflow for the isolation and purification of **Basidalin**.



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Caption: Logical workflow for the structure elucidation of **Basidalin**.

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